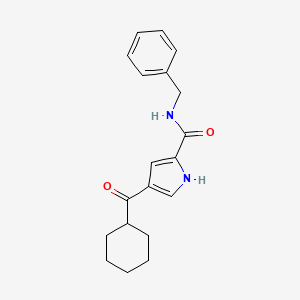

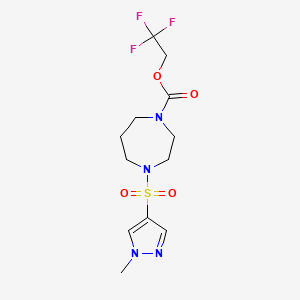

N-benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group. They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The synthesis of benzamides involves the reaction of benzoic acids and amines under ultrasonic irradiation . The prepared catalyst provides active sites for the synthesis of benzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, N-Benzyl-4-bromobenzamide has a molecular formula of C14H12BrNO, an average mass of 290.155 Da, and a monoisotopic mass of 289.010223 Da .Aplicaciones Científicas De Investigación

Androgen Receptor Antagonists

Wakabayashi et al. (2008) designed and synthesized various 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor (AR) antagonists, not based on steroidal or anilide structures. Introduction of bulky N-alkyl groups, such as cyclohexylmethyl or benzyl, increased the binding affinity for AR, showing potential for prostate cancer therapy. These findings suggest that structurally related compounds, like N-benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide, could exhibit similar bioactivity, warranting further investigation into their therapeutic potential (Wakabayashi et al., 2008).

Intramolecular Diels–Alder Reaction

Noguchi et al. (1986) explored the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides, leading to the formation of fused 1,3-cyclohexadiene systems, which serve as versatile synthetic intermediates for polycyclic compounds. This methodology demonstrates the potential for creating complex molecular architectures from pyrrole carboxamide derivatives, highlighting the synthetic utility of such compounds in organic chemistry (Noguchi et al., 1986).

Dearomatizing Rearrangements

Clayden et al. (2004) reported on the dearomatizing rearrangements of lithiated thiophenecarboxamides, transforming them into pyrrolinones and azepinones. This study underscores the reactivity of carboxamide derivatives in synthetic organic chemistry, paving the way for the development of novel compounds with potential applications in drug discovery and material science (Clayden et al., 2004).

Catalytic Applications

Adolph et al. (2014) utilized transition metal complexes based on substituted N4-N,N-bis(2-pyridinecarboxamide)-1,2-benzene chelating ligands as catalysts for the coupling of epoxides with carbon dioxide. This research highlights the catalytic applications of carboxamide derivatives in environmentally benign reactions, contributing to the development of sustainable chemical processes (Adolph et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(15-9-5-2-6-10-15)16-11-17(20-13-16)19(23)21-12-14-7-3-1-4-8-14/h1,3-4,7-8,11,13,15,20H,2,5-6,9-10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLRYSAGNHECGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B2966590.png)

![Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2966593.png)

![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![7-(2-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966601.png)

![4-butyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2966603.png)

![1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2966610.png)

![ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate](/img/structure/B2966611.png)